2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one is a compound classified as an aurone, which is a type of flavonoid derivative. Aurones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in question features a benzofuran moiety with hydroxyl substitutions that enhance its potential for various applications in medicinal chemistry and pharmacology.
Aurones can be naturally occurring or synthetically produced. The synthesis of 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of benzofuran-3(2H)-one derivatives with appropriate benzaldehyde derivatives under basic conditions. This compound has been studied for its biological activities and potential therapeutic applications, particularly in cancer treatment and as an antibacterial agent .
The synthesis of 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one typically involves the following methods:
The general procedure involves:
The molecular formula of 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one is . The structure features:
The compound participates in various chemical reactions typical for aurones:
The synthesis pathways often require careful control of reaction conditions to avoid unwanted side reactions, particularly when dealing with multiple substituents on the aromatic rings .
The mechanism by which 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one exerts its biological effects typically involves:
Research indicates that aurones can affect cellular mechanisms related to oxidative stress and inflammation, contributing to their anticancer properties .
The isolation of 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one represents a significant milestone in natural product chemistry. As a member of the aurone subclass (2-benzylidenebenzofuran-3(2H)-ones), this compound was first identified through phytochemical investigations of plants within the Asteraceae family, notably Bidens species and related genera [3]. Aurones were historically overshadowed by more abundant flavonoids like flavones and anthocyanins, but their distinctive golden-yellow pigmentation in flowers such as snapdragons (Antirrhinum) and cosmos (Cosmos) eventually drew scientific interest. The specific 3',4'-dihydroxy-substituted aurone emerged as a subject of systematic study in the late 20th century, coinciding with advances in chromatographic separation and spectroscopic techniques like NMR and mass spectrometry. These technologies enabled the precise structural elucidation of minor plant constituents that were previously difficult to characterize [3]. The compound's discovery underscored the biochemical diversity within the flavonoid biosynthetic pathway, where aurone synthase catalyzes the oxidative cyclization of chalcone precursors to form the characteristic benzofuranone scaffold [3].
Table 1: Historical Milestones in Aurone Research
| Time Period | Key Advancement | Significance |
|---|---|---|
| 1950s-1970s | Initial isolation of aurones from Coreopsis spp. | Established aurones as distinct flavonoid subclass |
| 1980s | Structural characterization of 3',4'-dihydroxy variants | Identified catechol moiety as critical redox pharmacophore |
| 2000s | Biosynthetic pathway elucidation | Clarified aurone synthase role in benzofuran ring formation |
| 2010s-Present | Bioactivity profiling of synthetic analogs | Expanded therapeutic potential beyond natural abundance limitations |
2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one belongs to the aurone family, a specialized subgroup of flavonoids characterized by a benzofuran-3-one core fused to a benzylidene moiety at the C2 position. Its systematic IUPAC name, (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one, precisely defines its molecular architecture: a planar benzofuranone ring system (Ring A) connected via a conjugated exocyclic double bond to a 3,4-dihydroxyphenyl group (Ring B) [1] [3]. This (Z)-benzylidene configuration is thermodynamically favored and essential for biological activity. The compound exhibits structural isomerism with chalcones (open-chain precursors) and flavones (six-membered heterocycle), highlighting the diversification potential of flavonoid biosynthesis. Key structural features include:
Spectroscopic signatures confirm this architecture: IR shows carbonyl stretching at ~1700 cm⁻¹ and hydroxyl bands at 3200–3500 cm⁻¹; ¹H NMR displays characteristic olefinic proton (H-β) at δ 7.8–8.0 ppm and catechol protons between δ 6.8–7.0 ppm; and UV-Vis exhibits λₘₐₓ near 390 nm, bathochromically shifted compared to non-hydroxylated aurones [1] [9] [10].
Table 2: Molecular Features Influencing Bioactivity
| Structural Element | Physicochemical Property | Biological Implication |
|---|---|---|
| C3=O (benzofuranone carbonyl) | Electron-deficient center | Electrophilic site for nucleophile addition (e.g., thiols in enzymes) |
| 3',4'-DiOH (catechol) | Low bond dissociation energy (BDE) | Hydrogen atom transfer for radical scavenging; chelation of redox-active metals (Fe³⁺, Cu²⁺) |
| (Z)-Configuration at C2=Cβ | Planar conformation | Optimal π-conjugation for charge delocalization; target binding via π-stacking |
| Fused benzofuran system | Moderate lipophilicity (logP ~2.5) | Balanced membrane permeability and aqueous solubility |
This aurone derivative has emerged as a privileged scaffold in drug discovery due to its polypharmacology and synthetic tractability. Key therapeutic domains include:
Oncology: The compound (designated S6 in mechanistic studies) inhibits Aurora B kinase (IC₅₀ = 0.735 μM), a serine/threonine kinase overexpressed in numerous cancers. It suppresses phosphorylation of histone H3 at Ser10, triggering mitotic catastrophe and apoptosis in colon, breast, and prostate cancer models. Xenograft studies demonstrate significant tumor growth inhibition (60–80%) with minimal toxicity at 25 mg/kg, positioning it as a lead for targeted cancer therapy [4]. Selectivity profiling revealed moderate activity against Aurora A (IC₅₀ = 1.34 μM) and weak inhibition of off-target kinases like GSK3β (IC₅₀ >5 μM), indicating a favorable initial selectivity window [4].
Inflammation and Metabolic Disorders: The aurone suppresses TNFα-induced monocyte-epithelial adhesion (>70% inhibition at 10 μM), a pivotal event in inflammatory bowel disease (IBD) pathogenesis. Mechanistically, it downregulates ICAM-1 and MCP-1 expression and inhibits NF-κB nuclear translocation. In a rat TNBS-induced colitis model, aurone treatment (compound 55, structurally analogous) reduced macroscopic damage scores by 65% at 50 mg/kg, validating its translational potential [7]. Additionally, aurones modulate targets in glucose homeostasis, including α-glucosidase and PTP1B, suggesting utility in type 2 diabetes management [3].
Antioxidant Applications: The catechol moiety confers exceptional free radical-scavenging capacity, with TEAC (Trolox Equivalent Antioxidant Capacity) values exceeding 2.5. This redox-modulating property synergizes with kinase inhibition to mitigate oxidative stress in neurodegeneration models [3] [6].
Table 3: Structure-Activity Relationship (SAR) Insights
| Position | Bioisostere/Modification | Activity Impact | Proposed Rationale |
|---|---|---|---|
| Ring B 3',4' | Di-OH > Mono-OH >> H | ↑↑ Antioxidant; ↑ Kinase inhibition | Catechol enhances H-bond donation & redox potential |
| Ring B 3',4' | Methylation or glycosylation | ↓↓ Bioactivity across domains | Blocks redox cycling and enzyme interactions |
| Ring A 6 | -OCH₃ (e.g., EVT-2811145) | ↑ Antiproliferative activity | Electron donation stabilizes transition state binding |
| Exocyclic bond | (E)-isomer | ↓↓ Activity vs. (Z)-isomer | Loss of coplanarity disrupts target binding |
| C3=O | Reduction to alcohol | ↓↓ Aurora B inhibition | Eliminates key H-bond acceptor and electronic properties |
Synthetic accessibility enhances drug discovery utility. The aurone core is efficiently constructed via base-catalyzed condensation (K₂CO₃/EtOH) of benzofuran-3(2H)-one with 3,4-dihydroxybenzaldehyde, yielding the product in 17–96% depending on catalysts and conditions [8] [10]. Newer methods include visible-light-driven cyclizations and asymmetric dual-metal relay catalysis for quaternary center formation [8]. These strategies enable rapid analog generation for lead optimization.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1